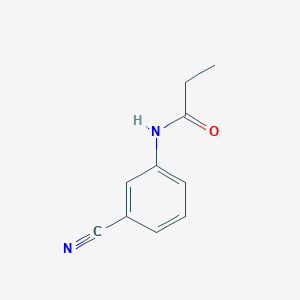

N-(3-cyanophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQZNTIOOWYTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of N 3 Cyanophenyl Propanamide

Chiral Analysis

The determination of enantiomeric purity is a critical step in the characterization of chiral molecules. While N-(3-cyanophenyl)propanamide is an achiral molecule, chiral analogues possessing a stereocenter, for instance on the propanamide backbone, would require rigorous enantiopurity assessment. One of the most reliable indirect methods for this purpose involves the derivatization of the enantiomeric mixture into diastereomers, which can then be separated using standard chromatographic techniques. nih.govresearchgate.net Marfey's method is a preeminent example of this approach, widely utilized for the analysis of chiral amines and amino acids. nih.govresearchgate.net

The core of Marfey's method lies in the use of Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). researchgate.netsci-hub.boxspringernature.com This chiral reagent reacts with the primary or secondary amino group of an enantiomeric analyte. For a hypothetical chiral amine precursor of an this compound analogue, which would first be liberated via amide hydrolysis, the reaction with L-FDAA would proceed as follows: A racemic mixture of the chiral amine, containing both R- and S-enantiomers, is reacted with the stereochemically pure L-FDAA. This reaction forms two distinct diastereomers: L-FDAA linked to the R-amine and L-FDAA linked to the S-amine. springernature.comnih.gov

The derivatization is typically performed by dissolving the amine sample and an excess of Marfey's reagent in a solvent such as acetone, followed by the addition of a base like triethylamine (B128534) to catalyze the reaction. researchgate.netnih.gov The mixture is incubated, often at a moderately elevated temperature (e.g., 37–40 °C), for a sufficient duration to ensure the reaction goes to completion. nih.gov Afterward, the reaction is quenched by the addition of an acid, such as hydrochloric acid. nih.gov

These newly formed diastereomers possess different physicochemical properties and can be effectively separated by conventional achiral reverse-phase high-performance liquid chromatography (RP-HPLC). sci-hub.boxspringernature.com The separation is commonly achieved on an octadecylsilyl (ODS) or C18 column. sci-hub.boxacs.org The mobile phase typically consists of a buffered aqueous solution (e.g., acetate (B1210297) buffer, pH 4) and an organic modifier like acetonitrile (B52724) or methanol. sci-hub.box

A significant advantage of Marfey's reagent is the presence of the 2,4-dinitrophenyl chromophore, which has a strong ultraviolet (UV) absorbance maximum around 340 nm. sci-hub.boxspringernature.com This allows for highly sensitive detection of the diastereomeric derivatives, with detection limits in the picomolar range. sci-hub.boxacs.org The enantiomeric excess (e.e.) of the original sample is determined by calculating the relative amounts of the two diastereomers from their integrated peak areas in the chromatogram.

Hypothetical Research Findings: Enantiopurity of a Chiral Amine Precursor

In a representative study, the enantiomeric purity of a chiral amine, (R/S)-1-(3-cyanophenyl)ethan-1-amine, a potential precursor for a chiral this compound analogue, was assessed using Marfey's method. The amine was derivatized with L-FDAA and analyzed via RP-HPLC on a C18 column. The analysis yielded baseline separation of the two resulting diastereomers. The data from this hypothetical analysis is presented below.

| Diastereomer | Retention Time (min) | Peak Area (arbitrary units) | Composition (%) |

|---|---|---|---|

| L-FDAA-(S)-amine | 15.8 | 1,425,600 | 95.1 |

| L-FDAA-(R)-amine | 17.2 | 73,450 | 4.9 |

Structural Elucidation and Conformational Analysis of N 3 Cyanophenyl Propanamide and Its Analogs

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the covalent structure of N-(3-cyanophenyl)propanamide, ensuring the correct connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1D ¹H NMR, 2D ¹H-¹H NOESY NMR, 2D ¹H-¹³C HSQC NMR, 2D ¹H-¹H COSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While specific experimental data for this compound is not widely published, a theoretical analysis based on established chemical principles allows for the prediction of its NMR spectra. sigmaaldrich.com

1D ¹H NMR: The 1D proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The propanamide group gives rise to a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to scalar coupling. The aromatic protons on the cyanophenyl ring would appear as a complex set of multiplets in the downfield region, while the amide (N-H) proton typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H |

| CH₂ (ethyl) | ~2.4 | Quartet (q) | 2H |

| Aromatic (C₅-H, C₆-H) | ~7.4 - 7.6 | Multiplet (m) | 2H |

| Aromatic (C₂, C₄-H) | ~7.7 - 7.9 | Multiplet (m) | 2H |

| NH (amide) | ~8.0 | Broad Singlet (br s) | 1H |

2D ¹H-¹H COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings through bonds, typically over two to three bonds. columbia.edulibretexts.org For this compound, a distinct cross-peak would be observed connecting the methyl triplet (~1.2 ppm) and the methylene quartet (~2.4 ppm), confirming the presence of the ethyl group. csbsju.edu Correlations between the adjacent aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring. huji.ac.il

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly with the carbon atoms to which they are attached. This technique would confirm the assignments made in the ¹H and ¹³C spectra. For instance, it would show a correlation between the proton signal at ~2.4 ppm and the methylene carbon signal, and likewise for the methyl and aromatic C-H groups.

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected by bonds. researchgate.net This is crucial for conformational analysis. A key expected correlation would be between the amide N-H proton and the aromatic proton at the C2 position of the phenyl ring, which would provide evidence for the molecule's preferred rotational conformation.

X-ray Crystallographic Investigations of Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of analogous structures, such as other N-aryl amides, allows for a detailed prediction of its molecular architecture.

The structure would be expected to feature a nearly planar amide linkage (-C(=O)NH-). The propanamide side chain would likely adopt a staggered conformation to minimize steric hindrance. In the crystal lattice, molecules would be organized through a network of intermolecular interactions, primarily hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule, often forming extended chains or dimeric motifs.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insights into molecular properties that can be difficult to measure directly, such as conformational energy landscapes and electronic structures.

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily due to rotation around two key single bonds: the N-C(phenyl) bond and the C(=O)-N bond. Theoretical conformational analysis, often performed using Density Functional Theory (DFT), can map the potential energy surface as these bonds are rotated. nih.govresearchgate.net

The rotation around the amide C-N bond is generally highly restricted due to its partial double-bond character. The trans conformation (where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is significantly lower in energy (by approximately 20 kcal/mol) than the cis conformation and is therefore the overwhelmingly dominant form. The primary conformational flexibility arises from the rotation of the phenyl group relative to the amide plane. Energy landscape calculations would reveal the lowest-energy conformer, which is likely one where the phenyl ring is twisted out of the amide plane to alleviate steric clashes.

Electronic Structure and Resonance Stabilization Studies

The electronic structure is heavily influenced by the interplay between the propanamide group and the cyanophenyl ring. The amide group exhibits significant resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This delocalization gives the C-N bond partial double-bond character, explaining its rotational barrier and planarity.

The cyano (-C≡N) group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. This effect, combined with the electron-donating nature of the amide nitrogen (through resonance), creates a complex electronic environment that influences the molecule's reactivity and intermolecular interactions.

Intermolecular Hydrogen Bonding and π-π Stacking Interactions

In the condensed phase, the structure and properties of this compound are governed by non-covalent interactions.

Intermolecular Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. rsc.org These N-H···O=C bonds are crucial in dictating the packing of molecules in the solid state, typically leading to the formation of one-dimensional chains. nih.gov

π-π Stacking Interactions: The cyanophenyl rings provide a platform for π-π stacking interactions. mdpi.com These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset fashion. The electron-deficient nature of the cyanophenyl ring can favor offset stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov The combination of hydrogen bonding and π-π stacking creates a stable, three-dimensional supramolecular architecture.

In-depth Analysis of this compound and its Analogs Reveals Key Structural Insights for Potent Biological Activity

A comprehensive examination of the structural and electronic properties of this compound and its derivatives through Quantitative Structure-Activity Relationship (QSAR) modeling has elucidated critical molecular features influencing their biological activities. These computational studies provide a theoretical framework for the rational design of novel, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. For the this compound series and its analogs, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic potential. These models are built upon datasets of synthesized compounds and their experimentally determined biological activities, often focusing on anticonvulsant properties.

The development of a robust QSAR model begins with the calculation of a wide array of molecular descriptors for each analog in the series. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Through statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS), a mathematical equation is derived that quantitatively describes the relationship between these descriptors and the observed biological activity.

A hypothetical QSAR study on a series of N-(aryl)propanamide analogs might yield an equation similar to the following:

log(1/C) = β₀ + β₁(σ) + β₂(logP) + β₃(Es) + ...

Where:

log(1/C) represents the biological activity (e.g., the inverse of the effective concentration).

σ is the Hammett constant, representing the electronic effect of substituents on the phenyl ring.

logP is the partition coefficient, a measure of the compound's hydrophobicity.

Es is the Taft steric parameter, quantifying the steric bulk of substituents.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The quality and predictive power of a QSAR model are assessed through various statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training set data, while a high cross-validated squared correlation coefficient (q²) signifies the model's robustness and internal predictive ability. External validation, using a separate test set of compounds, further confirms the model's predictive power for new, untested molecules.

For this compound analogs, QSAR studies would likely reveal the significant influence of the cyano group's electronic properties and the steric and hydrophobic characteristics of various substituents on the phenyl ring and the propanamide side chain. The insights gained from these models are invaluable for guiding the synthesis of new derivatives with optimized activity.

Below is an interactive data table showcasing hypothetical data from a QSAR study on a series of this compound analogs, illustrating the relationship between molecular descriptors and anticonvulsant activity.

| Compound ID | Substituent (R) | logP | Molar Refractivity (MR) | Dipole Moment (Debye) | Predicted Activity (log 1/C) | Experimental Activity (log 1/C) |

| 1 | H | 2.15 | 45.32 | 3.89 | 4.25 | 4.30 |

| 2 | 4-Cl | 2.86 | 50.15 | 2.54 | 4.88 | 4.92 |

| 3 | 4-CH3 | 2.65 | 49.98 | 4.12 | 4.50 | 4.55 |

| 4 | 4-OCH3 | 2.10 | 50.80 | 4.51 | 4.35 | 4.40 |

| 5 | 4-NO2 | 1.85 | 48.95 | 1.58 | 5.10 | 5.15 |

| 6 | 3,4-diCl | 3.57 | 54.98 | 1.87 | 5.35 | 5.40 |

Biological Interactions and Mechanistic Investigations of N 3 Cyanophenyl Propanamide Analogs

Molecular Recognition and Target Engagement Studies

Understanding how N-(3-cyanophenyl)propanamide analogs interact with their biological targets is fundamental to elucidating their mechanism of action. This involves a detailed examination of their binding kinetics, receptor affinity, and occupancy, as well as computational modeling of these interactions.

The kinetics of ligand-receptor binding, encompassing both the association and dissociation rates, are critical determinants of a compound's pharmacological profile. While direct kinetic data for this compound is not extensively available, studies on structurally related compounds provide valuable insights. For instance, the cyanophenyl-containing compound A-369508, an agonist for the dopamine (B1211576) D4 receptor, has been shown to bind with high affinity to several human dopamine D4 receptor variants.

The affinity of a ligand for its receptor is a measure of the strength of the binding interaction and is a key factor in determining its potency. Affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd or Ki values indicate higher binding affinity. The affinity profile of a compound across various receptors also determines its selectivity. For example, A-369508 exhibits over 400-fold selectivity for the D4 receptor over the D2L receptor and over 350-fold selectivity over the 5-HT1A receptor.

| Receptor Variant | Binding Affinity (Kd) in nM |

|---|---|

| Human Dopamine D4.2 | 1.7 |

| Human Dopamine D4.4 | 4.0 |

| Human Dopamine D4.7 | 1.2 |

| Rat Dopamine D4 | 4.4 |

Receptor occupancy refers to the fraction of a specific receptor pool that is bound by a ligand at any given time. It is a critical parameter in pharmacology, as the magnitude of a drug's effect is often related to the number of receptors it occupies. In vivo imaging techniques, such as positron emission tomography (PET), can be utilized to measure receptor occupancy in the central nervous system. For instance, studies on the NK-1 receptor antagonist aprepitant (B1667566) have demonstrated a clear relationship between plasma concentration and receptor occupancy in the brain. While specific receptor occupancy data for this compound is not available, such methodologies could be applied to future investigations of its analogs to correlate target engagement with pharmacological effects. The maximal receptor occupancy for aprepitant was determined to be 85%, with the plasma concentration required for 50% of maximal occupancy (EC50) being 5.5 ng/mL.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets. For analogs of this compound, such as fentanyl derivatives which also contain a propanamide moiety, molecular docking studies have provided insights into their interaction with opioid receptors. These studies have revealed key interactions, such as the formation of a salt-bridge between the piperidine (B6355638) nitrogen of fentanyl analogs and the conserved D-1473.32 residue of the mu-opioid receptor. Additionally, the propanamide carbonyl group has been shown to establish a hydrogen bond with the indole (B1671886) side-chain of the W-3187.35 residue. These findings suggest that the propanamide group in this compound and its analogs could play a crucial role in forming hydrogen bonds with receptor active site residues.

Enzymatic Modulation and Pathway Interrogation

In addition to receptor binding, this compound analogs can exert their biological effects by modulating the activity of key enzymes and interfering with signaling pathways.

Propanamide-sulfonamide based drug conjugates have been investigated as dual inhibitors of enzymes such as urease and cyclooxygenase-2 (COX-2). Sulfonamide derivatives are known to be selective inhibitors of the COX-2 enzyme, which is involved in inflammation and pain. Molecular docking studies of these conjugates have shown that they can form stable complexes with their target enzymes, effectively blocking their active sites. This competitive mode of inhibition prevents the enzyme from catalyzing its biological reaction. The development of such multi-target agents represents a promising strategy for treating pathological conditions where multiple enzymatic pathways are involved.

| Compound | Target Enzyme | Inhibition Mode |

|---|---|---|

| Naproxen-sulfanilamide conjugate | Urease | Competitive |

| Naproxen-sulfathiazole conjugate | Urease | Competitive |

| Naproxen-sulfaguanidine conjugate | Urease | Competitive |

| Naproxen-sulfamethoxazole conjugate | COX-2 | Competitive |

Mechanisms of Biological Activity

The biological activity of this compound and its derivatives stems from their interactions with specific molecular targets, leading to the modulation of cellular functions. Phenylpropanoids and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The mechanism of action for these compounds often involves the inhibition of enzymes or the modulation of receptor signaling. For example, the agonist activity of A-369508 at the human dopamine D4.4 receptor is demonstrated by its ability to inhibit forskolin-induced cAMP production, with an EC50 of 7.5 nM and an intrinsic activity of 0.71. This indicates that the compound is a potent agonist at this receptor, capable of initiating a cellular response. The diverse biological activities of phenylpropanoid derivatives highlight their potential for development as therapeutic agents for a variety of diseases.

Mechanisms Involving Functional Group Transformations (e.g., Nitro Group Reduction)

While the user's outline mentions nitro group reduction as an example, a more pertinent functional group transformation for this compound and its analogs is the metabolism of the cyano group. The nitrile group is generally robust and often passes through metabolic processes unchanged. However, in some instances, it can undergo biotransformation. A notable metabolic pathway is the cytochrome P450-mediated oxidative conversion of a cyano group to an amide group. This transformation can significantly alter the pharmacological profile of a compound, as the resulting amide will have different chemical properties, including polarity and hydrogen bonding capabilities, which can affect its interaction with molecular targets.

For instance, the conversion of the cyano group of the drug Pinacidil to its corresponding amide is catalyzed by cytochrome P450 enzymes, specifically CYP3A4. This demonstrates that the cyano moiety, while often stable, can be a site of metabolic activity, a factor that must be considered in the design and evaluation of cyanophenyl-containing compounds.

In Vitro Biological System Investigations

In vitro studies are fundamental for characterizing the biological activity of novel compounds in a controlled environment, providing insights into their molecular mechanisms of action and potential therapeutic applications.

Cell-Based Assays for Molecular Bioactivity Profiling

Cell-based assays are crucial tools for assessing the biological activity of compounds like this compound analogs. These assays utilize living cells to measure various cellular responses upon compound treatment, offering a more physiologically relevant context than biochemical assays.

A common application of cell-based assays is to determine the potency of a compound in modulating a specific molecular target. For instance, in the development of 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists, Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPV1 receptor were used. The potency of the antagonists was evaluated by their ability to inhibit the cellular response (e.g., calcium influx) induced by a known TRPV1 agonist like capsaicin. The results from such assays are typically expressed as an IC50 value (the concentration of the compound that inhibits 50% of the maximal response).

| Compound Analog | Target | Cell Line | Assay Type | Potency (Ki(ant)) |

| 54 | rTRPV1 | CHO | Capsaicin-induced Ca2+ influx | 8.0 nM |

This table is based on data for an analog of this compound and is for illustrative purposes.

Assessment of Compound Effects on Cellular Processes

Beyond direct target engagement, in vitro assays can also assess the broader effects of a compound on various cellular processes. These can include cell viability, proliferation, apoptosis (programmed cell death), and the modulation of signaling pathways.

For example, propanamide derivatives have been investigated for their potential as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. In these studies, cell-based assays were employed to measure not only the compounds' ability to inhibit androgen receptor (AR) transactivation but also their capacity to induce the degradation of the AR protein in prostate cancer cell lines like LNCaP and 22RV1.

| Compound Analog | Cellular Process | Cell Line | Effect |

| 19g | AR Degradation | LNCaP | 68% degradation of full-length AR |

| 19g | AR Degradation | 22RV1 | 100% degradation of splice variant AR |

This table is based on data for an analog of this compound and is for illustrative purposes.

In Vivo Preclinical Pharmacological Investigations

For instance, certain N-phenylpropanamide derivatives, structurally related to fentanyl, have been synthesized and evaluated for their analgesic properties in mice. In these studies, the antinociceptive activity was assessed using established models of pain, such as the writhing test and the hot plate test. These investigations revealed that some analogs exhibited potent analgesic effects, with a longer duration of action compared to morphine, indicating their potential as therapeutic agents for pain management. The mechanism of action was further elucidated through in vitro studies on isolated tissues, which suggested that these compounds act as agonists at the µ-opioid receptor.

The preclinical development of any compound would also involve detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining the optimal route of administration and dosing regimen for future clinical trials.

Cannabinoid Receptor Type 1 (CB1R) Modulation in Rodent Models

Analogs of this compound have been investigated as modulators of the Cannabinoid Receptor Type 1 (CB1R), a G-protein coupled receptor primarily distributed in the human brain. nih.gov The CB1R system is involved in regulating energy metabolism, body weight, and substance addiction. nih.gov Studies in rodent models have been crucial in characterizing the effects of these compounds. For instance, CB1R ligands have been shown to regulate the motivation to eat in rats, and CB1R knockout mice are observed to be lean and resistant to diet-induced obesity. nih.govsemanticscholar.org

Research has focused on developing inverse agonists for the CB1R as potential treatments for obesity. nih.gov Taranabant (B1681927), a first-generation CB1R inverse agonist, emerged from an acyclic amide scaffold. nih.gov Subsequent efforts have sought to develop second-generation compounds with improved properties. nih.gov Another area of investigation involves allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site. nih.gov A novel CB1R allosteric modulator, ABM300, was studied in rodent models of hyperdopaminergia. researchgate.net In these models, ABM300 did not produce anxiety-like or cannabimimetic effects but successfully ameliorated behaviors associated with increased dopamine, such as hyperactivity and stereotypy. researchgate.net

The development of ligands for in vivo imaging of CB1R using positron emission tomography (PET) has also been a key research goal. nih.gov One such compound, [¹⁸F]MK-9470, an N-[2-(3-cyanophenyl)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide, was developed to overcome the challenges of high non-specific binding and low brain penetration seen with earlier agents. nih.gov

| Compound/Analog Class | Modulation Type | Key Findings in Rodent Models | Reference |

|---|---|---|---|

| CB1R Ligands | General | Regulate feeding motivation in rats; knockout mice are lean and resistant to obesity. | nih.govsemanticscholar.org |

| Taranabant Analogs | Inverse Agonist | Developed from an acyclic amide scaffold for potential obesity treatment. | nih.gov |

| ABM300 | Allosteric Modulator | Ameliorated hyperdopaminergia-related behaviors (hyperactivity, stereotypy) without causing anxiety. | researchgate.net |

| [¹⁸F]MK-9470 | PET Ligand | Developed for in vivo imaging of CB1R. | nih.gov |

Selective Androgen Receptor (AR) Modulation in Animal Models

Aryl-propionamide-derived analogs of this compound are a significant class of nonsteroidal selective androgen receptor modulators (SARMs). semanticscholar.orgresearchgate.net SARMs are designed to bind to the androgen receptor (AR) and exhibit tissue-selective anabolic activity, promoting growth in muscle and bone while having a reduced effect on reproductive organs like the prostate. semanticscholar.org This tissue selectivity makes them promising therapeutic candidates for conditions such as muscle wasting, osteoporosis, and hypogonadism. semanticscholar.org

Preclinical studies in castrated male rats are commonly used to evaluate the efficacy and selectivity of SARMs. semanticscholar.orgresearchgate.net In these models, the anabolic activity is often measured by the weight change of the levator ani muscle, while androgenic activity is assessed by weight changes in the prostate and seminal vesicles. semanticscholar.orgnih.gov For example, the SARM S-23, or (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, demonstrated potent anabolic effects on the levator ani muscle and partial agonist activity on the prostate in castrated rats. researchgate.net Similarly, S-4 (S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide) showed dose-dependent anabolic effects in the levator ani muscle comparable to testosterone (B1683101) propionate, but with only partial agonist effects in the prostate. nih.gov

Studies in intact male rats have shown that propionamide (B166681) SARMs can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to a dose-dependent decrease in testosterone and a reduction in spermatogenesis. semanticscholar.orgresearchgate.net These effects highlight their potential for use in male contraception. researchgate.net

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| S-23 | Castrated and Intact Male Rats | Showed high AR binding affinity. Increased lean mass and bone mineral density while reducing fat mass. Suppressed LH and FSH, leading to reversible infertility. | researchgate.net |

| S-4 | Castrated Male Rats | Demonstrated tissue-selective anabolic effects, with potent activity in muscle and partial agonism in the prostate. | nih.gov |

| C-6 | Intact Male Rats | Significantly decreased spermatogenesis after 10 weeks of treatment. | semanticscholar.org |

Formyl Peptide Receptor 2 (FPR2) Agonism Studies

Analogs of this compound have been developed as agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in modulating inflammatory responses. nih.gov FPR2 activation can initiate pro-resolving pathways, making it a therapeutic target for pathologies involving chronic inflammation, including neurodegenerative disorders and asthma. nih.gov

Structure-activity relationship studies have identified novel ureidopropanamide derivatives with potent FPR2 agonist activity. nih.gov For instance, replacing the indole ring of an initial lead scaffold with a 4-CN-phenyl group led to a significant improvement in microsomal stability. nih.gov Researchers have developed FPR2 agonists that are highly selective over the related FPR1 receptor, which is important for avoiding potential off-target effects.

In preclinical studies, these compounds have shown anti-inflammatory properties. One FPR2 agonist demonstrated the ability to improve neuronal survival and reduce microglial cell density in a mouse model of Alzheimer's disease. nih.gov In a widely used in vitro model of neuroinflammation using lipopolysaccharide (LPS)-stimulated murine primary microglial cells, FPR2 agonists were able to counteract the effects of LPS on inflammatory cytokine levels. nih.gov These findings underscore the potential of FPR2 agonism as a strategy to promote the resolution of inflammation. nih.govnih.gov

| Compound Class | Model System | Key Findings | Reference |

|---|---|---|---|

| Ureidopropanamides | APP/PS1 Mouse Model of Alzheimer's | Improved neuronal survival, decreased microglial cell density, and reduced plaque load after systemic administration. | nih.gov |

| Ureidopropanamides | LPS-stimulated Rat Primary Microglial Cells | Exhibited anti-inflammatory properties by counterbalancing LPS effects on cytokine levels. | nih.gov |

| Imidazole (B134444) and Benzimidazole Chemotypes | Mouse Models of Asthma | Identified compounds with low nanomolar potency for FPR2 agonism and >10,000-fold selectivity over FPR1. Showed potency in mitigating non-resolving inflammation. |

Reversibility of Receptor Binding in Preclinical Models

A critical aspect of preclinical evaluation for receptor modulators is the reversibility of their effects upon cessation of treatment. This is particularly important for therapeutic applications where long-term, irreversible changes are undesirable, such as in contraception.

Studies on the SARM S-23 in a rat model for male contraception provide a clear example of reversible receptor modulation. researchgate.net In this study, male rats were treated with S-23 combined with estradiol (B170435) benzoate. This regimen effectively suppressed spermatogenesis, leading to infertility in mating trials. researchgate.net Crucially, after the treatment was terminated, the infertility was fully reversible. A 100% pregnancy rate was observed in mating trials conducted after a 100-day recovery period, demonstrating that the effects of S-23 on the reproductive system were not permanent and that normal function was restored. researchgate.net This finding highlights the compound's potential as a viable and reversible agent for hormonal male contraception. researchgate.net

Metabolic Fate and Biotransformation Pathways

In Vitro Metabolism Studies (e.g., Glucuronidation and Oxidative Metabolism)

In vitro metabolism studies using human liver microsomes (HLMs) and S9 fractions are essential for predicting the metabolic fate of new chemical entities. researchgate.netnih.gov These systems contain the primary enzymes responsible for Phase I (oxidative) and Phase II (conjugative) metabolism. For aryl-propionamide-derived SARMs, in vitro assays have been developed to simulate these metabolic reactions. researchgate.net

The primary routes of Phase I oxidative metabolism for these compounds include hydrolysis of ether and amide linkages, as well as monohydroxylation. researchgate.net For analogs with specific functional groups, other reactions like nitro-reduction and deacetylation have been observed. researchgate.net Studies on fentanyl analogs, which share some structural similarities, also show that N-acyl group length can influence the rate of metabolism; longer N-acyl groups appear to be more susceptible to rapid hydroxylation. nih.gov

Phase II metabolism, particularly glucuronidation, is another key pathway. This process involves the attachment of a glucuronic acid moiety to the drug or its metabolite, typically increasing its water solubility and facilitating excretion. nih.gov However, for some this compound analogs, glucuronidation appears to be a minor pathway. For example, in vitro metabolism studies of certain CB1R inverse agonists found only trace amounts of glucuronidated products. nih.gov This suggests that other metabolic routes may be more significant for the clearance of these specific compounds. nih.gov

Identification of Metabolites and Reactive Intermediates

The identification of metabolites is crucial for understanding a compound's full pharmacological and toxicological profile. Following in vitro incubations and analysis of in vivo samples, various metabolites of this compound analogs have been characterized, primarily using liquid chromatography-mass spectrometry (LC-MS). researchgate.net

For aryl-propionamide SARMs, the main metabolic modifications tend to occur on the B-ring side of the molecule. researchgate.net Phase I metabolites are commonly formed through reactions such as hydroxylation and hydrolysis. researchgate.net For example, in plasma from rats treated with the SARM S-23, the parent compound and two Phase I metabolites were detected. researchgate.net Studies on a different SARM, LGD-3303, in horses identified a total of eight metabolites in urine and plasma, including a monohydroxylated metabolite and various glucuronide conjugates. diva-portal.org

In some cases, the metabolites can serve as better analytical targets for detecting the use of a substance than the parent compound itself, as they may persist in biological fluids for a longer duration. diva-portal.org For instance, a monohydroxylated metabolite of LGD-3303 was detectable in plasma for a longer period than the parent drug. diva-portal.org Similarly, for some fentanyl analogs, oxidative N-dealkylated metabolites were predominantly observed at the end of in vitro experiments and are considered useful surrogates for drug intake. nih.gov

| Compound Class | Metabolic Pathway | Identified Metabolites/Intermediates | Reference |

|---|---|---|---|

| Aryl-Propionamide SARMs | Phase I (Oxidative) | Monohydroxylated metabolites, products of ether/amide hydrolysis, nitro-reduction, and deacetylation. | researchgate.net |

| Aryl-Propionamide SARMs | Phase II (Conjugative) | Glucuronide conjugates. | diva-portal.org |

| CB1R Inverse Agonists | Phase II (Conjugative) | Only trace glucuronidation observed. | nih.gov |

| S-23 (SARM) | Phase I | Two Phase I metabolites observed in rat plasma. | researchgate.net |

| LGD-3303 (SARM) | Phase I & II | Monohydroxylated metabolite, carboxylated metabolites, and glucuronide conjugates. | diva-portal.org |

| Fentanyl Analogs | Phase I | Monohydroxylated and oxidative N-dealkylated metabolites. | nih.gov |

Advanced Research Applications and Methodological Developments for N 3 Cyanophenyl Propanamide Derivatives

Design and Development of Molecular Probes for Biological Research

The rational design of molecular probes is a cornerstone of modern biological research, enabling the visualization, characterization, and measurement of biological processes at the molecular level in living systems. The N-(3-cyanophenyl)propanamide scaffold has proven to be a valuable starting point for the development of such probes. The key principle behind designing these probes involves modifying the core structure to incorporate signaling moieties, such as fluorophores or radioisotopes, while maintaining or enhancing the affinity and selectivity for the biological target of interest.

The development of these molecular tools often follows a rational approach, where the structure-activity relationships (SAR) of a series of compounds are systematically explored. This allows researchers to identify positions on the this compound backbone where modifications can be made without compromising the binding to the target receptor. For instance, in the development of probes targeting the cannabinoid receptor type 1 (CB1R), researchers have successfully introduced various functional groups to the propanamide structure to create highly specific imaging agents. This process requires a careful balance between the physicochemical properties of the probe, such as lipophilicity and membrane permeability, and its biological activity. The ultimate goal is to create a probe that can specifically bind to its target in a complex biological environment with minimal off-target effects, thereby providing a clear and accurate signal for researchers to study the dynamics of the target molecule.

Radioligand Synthesis and Positron Emission Tomography (PET) Tracer Development

One of the most significant applications of this compound derivatives has been in the field of positron emission tomography (PET), a powerful in vivo imaging technique that allows for the non-invasive study of biochemical processes in living subjects. The development of PET tracers based on this scaffold has provided invaluable tools for neuroscience research, particularly for imaging the cannabinoid CB1 receptor.

Precursor Synthesis for Radiolabeling

The synthesis of a suitable precursor is the first critical step in the development of a PET radioligand. For the widely used CB1R PET tracer, [¹⁸F]MK-9470, a derivative of this compound, the precursor is a key intermediate that allows for the efficient incorporation of the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F).

The synthesis of the phenol (B47542) precursor for [¹⁸F]MK-9470, N-((2S,3S)-3-(3-cyano-phenyl)-4-(4-hydroxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide, has been described in the literature. The synthesis begins with 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)-benzonitrile and proceeds through a multi-step sequence to yield the final precursor molecule mdpi.com. This precursor is designed to have a reactive site, in this case, a hydroxyl group, that can be readily functionalized with the ¹⁸F-labeled prosthetic group in the subsequent radiosynthesis step. Another strategy involves the synthesis of a tosylate precursor, which allows for a more direct, one-step radiofluorination acs.org.

Automated Radiosynthesis Protocols

The short half-life of positron-emitting radionuclides like ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis methods. To ensure reproducibility and operator safety, automated radiosynthesis protocols are employed for the routine production of PET tracers.

For [¹⁸F]MK-9470, both two-step and more efficient one-step automated radiosynthesis methods have been developed acs.orgnih.gov. The initial two-step method involved the preparation of [¹⁸F]fluoroethylbromide, which was then reacted with the phenol precursor nih.gov. A more streamlined, one-step approach utilizes a tosylate precursor and allows for the direct displacement of the tosyl group with [¹⁸F]fluoride acs.org.

This one-step synthesis has been successfully automated using commercially available synthesis modules, such as the GE TRACERlab FXFN acs.org. The automated process involves the trapping of cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, elution, azeotropic drying, reaction with the precursor at an elevated temperature, and subsequent purification of the final product using high-performance liquid chromatography (HPLC) mdpi.comacs.org. This automated protocol significantly increases the radiochemical yield and reduces the synthesis time, making the routine production of [¹⁸F]MK-9470 for clinical and preclinical studies feasible acs.org.

| Radiosynthesis Parameter | One-Step Automated Method |

| Precursor | Tosylate |

| Synthesis Module | GE TRACERlab FXFN |

| Radiochemical Yield (average) | 30.3 ± 11.7% |

| Radiochemical Purity (average) | 97.2 ± 1.5% |

| Synthesis Time | < 60 minutes |

| Specific Activity | > 6 Ci/µmol |

Preclinical Evaluation of PET Tracers (e.g., [¹⁸F]MK-9470 for CB1R Imaging)

Before a PET tracer can be used in human studies, it must undergo rigorous preclinical evaluation in animal models to assess its safety, biodistribution, and target engagement. [¹⁸F]MK-9470 has been extensively evaluated in non-human primates and rodents mdpi.comnih.govnih.gov.

These preclinical studies demonstrated that [¹⁸F]MK-9470 exhibits high uptake in the brain, with a distribution pattern consistent with the known high density of CB1 receptors in regions such as the cerebral cortex, cerebellum, caudate-putamen, and hippocampus mdpi.comnih.gov. The binding of the tracer was shown to be specific, as pretreatment with a CB1 receptor antagonist significantly blocked the uptake of [¹⁸F]MK-9470 in these brain regions nih.gov. Furthermore, displacement studies confirmed the reversible binding of the tracer to the CB1 receptor nih.gov.

Metabolite analysis in plasma revealed that [¹⁸F]MK-9470 is metabolized over time, which is an important consideration for the kinetic modeling of PET data nih.gov. The favorable preclinical profile of [¹⁸F]MK-9470 paved the way for its successful translation to human studies, where it has been used to investigate the role of the CB1 receptor in various neurological and psychiatric disorders nih.govresearchgate.net.

Computational Drug Design and Discovery Methodologies

Computational approaches, particularly structure-based drug design (SBDD), have become indispensable tools in modern drug discovery. These methods utilize the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity.

Structure-Based Drug Design (SBDD) Applications

The this compound scaffold has been the subject of SBDD studies to understand the molecular basis of its interaction with the CB1 receptor and to guide the design of new, more potent antagonists. A notable example is the study of taranabant (B1681927) (MK-0364), a potent and selective CB1 receptor inverse agonist that is a derivative of this compound acs.orgnih.gov.

Through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers were able to elucidate the low-energy conformation of taranabant and model its binding within the CB1 receptor nih.gov. These studies revealed that taranabant shares a similar binding pocket with another CB1R antagonist, rimonabant, but with distinct and crucial differences in their interactions with the receptor nih.gov.

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a rational approach in drug discovery that relies on the knowledge of molecules that bind to a biological target of interest. fiveable.menih.govgardp.org When the three-dimensional structure of the target is not available, LBDD methods are employed to develop structure-activity relationships (SAR) and pharmacophore models from a series of active and inactive molecules. researchgate.net For derivatives of this compound, LBDD serves as a crucial tool to elucidate the key chemical features required for their biological activity.

Pharmacophore modeling is a central component of LBDD. nih.govsci-hub.se A pharmacophore represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov For this compound derivatives, a hypothetical pharmacophore model can be generated by aligning a set of active analogs and identifying common chemical functionalities. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

The this compound scaffold itself presents several key features for pharmacophore development:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptor: The amide carbonyl oxygen and the nitrile nitrogen.

Aromatic/Hydrophobic Regions: The phenyl ring.

By analyzing a series of analogs with varying substituents on the phenyl ring and the propanamide side chain, a quantitative structure-activity relationship (QSAR) model can be developed. fiveable.meazolifesciences.com This model mathematically correlates the chemical properties of the molecules with their biological activities, enabling the prediction of potency for newly designed compounds. researchgate.net

For instance, a study on farnesyltransferase inhibitors containing imidazole (B134444) and cyanophenyl moieties demonstrated the utility of LBDD in optimizing potency and pharmacokinetic profiles. Similarly, research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands utilized SAR studies to identify key substitutions that enhance binding affinity and selectivity. nih.gov These examples highlight the potential of applying LBDD principles to the this compound scaffold.

A representative pharmacophore model for a hypothetical series of this compound derivatives is presented below:

| Pharmacophore Feature | Description | Potential Interacting Residue on Target |

| Hydrogen Bond Donor (HBD) | Amide N-H | Aspartate, Glutamate |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | Serine, Threonine, Tyrosine |

| Hydrogen Bond Acceptor (HBA) | Cyano (C≡N) | Arginine, Lysine |

| Aromatic Ring (AR) | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic (HY) | Propyl Chain | Leucine, Isoleucine, Valine |

Chemical Library Synthesis and High-Throughput Screening for Novel Bioactive Analogs

The synthesis of a chemical library of this compound derivatives is a critical step in the discovery of novel bioactive analogs. nih.gov A combinatorial chemistry approach can be employed to generate a diverse set of compounds by systematically varying the substituents at different positions of the core scaffold. The primary points of diversification on the this compound molecule are the phenyl ring and the propanamide moiety.

Library Synthesis Strategy:

A common synthetic route to generate a library of this compound analogs involves the acylation of various substituted 3-aminobenzonitriles with different propanoyl chloride derivatives.

R1 Substituents (on the phenyl ring): A variety of functional groups such as halogens (F, Cl, Br), alkyls (CH3, C2H5), alkoxys (OCH3, OC2H5), and nitro groups can be introduced to explore their effects on electronic and steric properties.

R2 Substituents (on the propanamide chain): Modifications to the ethyl group of the propanamide can be made to investigate the impact of chain length and branching on activity.

Once the chemical library is synthesized, high-throughput screening (HTS) is utilized to rapidly evaluate the biological activity of a large number of compounds. mdpi.com HTS assays are designed to be robust, sensitive, and automated, allowing for the efficient identification of "hits" from the library. stanford.edu Depending on the therapeutic target, various HTS assay formats can be employed, including biochemical assays that measure enzyme inhibition or cell-based assays that assess cellular responses. mdpi.com

A hypothetical HTS campaign for a library of this compound derivatives targeting a specific kinase could yield the following initial results:

| Compound ID | R1 Substituent | R2 Substituent | % Inhibition at 10 µM |

| NCPP-001 | H | Ethyl | 15 |

| NCPP-002 | 4-Cl | Ethyl | 55 |

| NCPP-003 | 4-CH3 | Ethyl | 30 |

| NCPP-004 | 4-OCH3 | Ethyl | 45 |

| NCPP-005 | H | Isopropyl | 20 |

| NCPP-006 | 4-Cl | Isopropyl | 65 |

From this initial screen, compounds like NCPP-002 and NCPP-006 would be identified as hits and selected for further characterization and optimization.

Strategic Optimization of Analogs for Enhanced Target Selectivity and Potency

Following the identification of initial hits from HTS, a process of strategic optimization is undertaken to improve their potency, selectivity, and drug-like properties. This iterative process involves the synthesis and testing of new analogs based on the structure-activity relationships (SAR) derived from the initial screening data.

The goal is to enhance the desired biological activity while minimizing off-target effects. nih.gov For this compound derivatives, optimization strategies would focus on modifying the substituents on the phenyl ring and the propanamide side chain to achieve better interactions with the target protein.

For example, if the initial hit NCPP-002 (with a 4-chloro substituent) shows promising activity, further analogs could be synthesized with different halogens at the 4-position (e.g., fluorine, bromine) or with the chloro group at other positions (e.g., 2- or 3-position) to probe the SAR. The rationale is that even small changes in the structure can significantly impact binding affinity and selectivity.

A key aspect of optimization is improving selectivity for the intended target over other related proteins, which is crucial for reducing potential side effects. nih.gov For instance, if the target is a specific kinase, the optimized analogs should be tested against a panel of other kinases to ensure selectivity.

The optimization process can be guided by computational modeling, such as molecular docking, which can predict how the analogs will bind to the active site of the target protein. This can provide insights into key interactions and help prioritize the synthesis of the most promising compounds.

An example of a lead optimization study for a hypothetical this compound derivative targeting Kinase X is shown below, demonstrating the iterative improvement of potency and selectivity.

| Compound ID | R1 Substituent | IC50 (Kinase X, nM) | IC50 (Kinase Y, nM) | Selectivity (Y/X) |

| NCPP-002 | 4-Cl | 5,200 | >10,000 | >1.9 |

| NCPP-007 | 4-F | 2,100 | >10,000 | >4.8 |

| NCPP-008 | 4-Br | 4,500 | >10,000 | >2.2 |

| NCPP-009 | 2,4-diCl | 850 | 9,500 | 11.2 |

| NCPP-010 (Optimized Lead) | 4-Cl, 2-CH3 | 150 | >10,000 | >66.7 |

This data illustrates a successful optimization campaign where modifications to the scaffold of this compound led to a significant increase in potency and selectivity for the target kinase.

Q & A

Q. What are the common synthetic routes for preparing N-(3-cyanophenyl)propanamide derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via amide bond formation. A validated approach involves:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives) to generate intermediates.

- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions.

- Step 3 : Condensation with cyanoacetic acid or related reagents using coupling agents like EDCI or DCC. Optimization includes adjusting reaction temperature (40–80°C), solvent polarity (DMF or THF), and catalyst loading to improve yields (70–85%) .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

Key methods include:

- NMR Spectroscopy : and NMR to confirm the cyanophenyl moiety (δ 7.4–7.8 ppm for aromatic protons) and propanamide backbone (δ 2.3–2.5 ppm for CH).

- X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., C=O···H–N interactions) .

- HPLC-MS : Quantify purity (>98%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced cannabinoid receptor affinity?

SAR strategies focus on:

- Cyanophenyl Modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance receptor binding (Ki values <10 nM for CB1 antagonists) .

- Propanamide Backbone : Adjusting alkyl chain length (C3–C5) to balance solubility and potency.

- Triazolyl Additions : Incorporating 1,2,4-triazole moieties to improve metabolic stability (t >6 hours in hepatic microsomes) .

Q. What computational methods are effective in predicting the conformational stability of this compound derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CB1 receptors (e.g., hydrogen bonds with Ser383 and hydrophobic contacts with Leu387) .

- MD Simulations : Analyze ligand-receptor dynamics over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding free energies (MM-PBSA/GBSA) .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Discrepancies may arise from:

- Assay Variability : Standardize cell-based assays (e.g., cAMP inhibition in CHO-K1 cells expressing CB1) and control for batch-to-batch reagent differences.

- Metabolic Instability : Use LC-MS/MS to quantify active metabolites (e.g., de-cyanated derivatives) that may contribute to off-target effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Catalyst Screening : Test Pd/C or Raney Ni for selective nitro-group reduction without over-reducing cyano groups.

- Flow Chemistry : Implement continuous-flow reactors to minimize side reactions (e.g., hydrolysis of cyanophenyl to carboxamide) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.